REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([N+:16]([O-])=O)[C:8]([O:14][CH3:15])=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].O.CC1CCC=CC1>C(O)C.[Pd].C(OCC)(=O)C>[C:1]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:14][CH3:15])=[C:7]([CH:6]=1)[NH2:16])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C1)[N+](=O)[O-])OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
CC1CC=CCC1
|
Name
|
|
Quantity
|
950 μL
|
Type
|
reactant
|
Smiles
|
CC1CC=CCC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for a further 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with sodium sulphate the solvents
|
Type
|
CUSTOM
|
Details
|
the residue is dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(N)C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |